5-Aminopyridine-2-thiol
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Overview
Description
5-Aminopyridine-2-thiol is a chemical compound with the CAS Number: 27885-56-9 and a molecular weight of 126.18 . Its IUPAC name is 5-amino-2-pyridinethiol .
Molecular Structure Analysis
The molecular formula of this compound is C5H6N2S . The Inchi Code is 1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) .Scientific Research Applications
Fluorescent Alternatives in Enzyme Assays
5-Aminopyridine-2-thiol derivatives have been utilized as fluorescent alternatives to traditional chromogenic probes in thiol-quantification enzyme assays. This application is significant in enhancing the sensitivity and practicality of enzyme assays, especially in high-throughput screenings for enzyme inhibitors, offering a more efficient approach compared to conventional chromogenic probes like DTNB (Ellman's reagent) (Maeda et al., 2005).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, this compound derivatives have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against both hematological and solid tumor cell lines, demonstrating the versatility of these compounds in the development of new anticancer drugs (Lombardo et al., 2004).
Synthesis of Novel Compounds
These derivatives serve as a 'privileged scaffold' in the synthesis of novel compounds due to their wide range of pharmaceutical, biological, and medicinal applications. This versatility underlines their importance in drug development and the exploration of new therapeutic applications (Grigor’ev et al., 2015).
Corrosion Inhibition
This compound and its derivatives have also been explored for their corrosion inhibition properties, particularly in the protection of mild steel in hydrochloric acid medium. These studies have shown that these compounds are effective inhibitors, with their efficiency increasing with concentration, highlighting their potential in industrial applications to protect against corrosion (Ouici et al., 2017).
Material Science
In material science, the applications extend to the development of new adsorbents for the removal of heavy metal ions from aqueous solutions. Functionalized this compound derivatives have demonstrated perfect adsorption capacities for heavy metals like Cu(II), Pb(II), and Hg(II), offering a novel approach for environmental remediation (Zhang et al., 2014).
Mechanism of Action
Target of Action
5-Aminopyridine-2-thiol is a derivative of aminopyridines, which are known for their diverse biological activities . The primary targets of aminopyridines are various biological molecules, and they are used as pharmacophores against these targets . .
Mode of Action
Aminopyridines, in general, are known to interact with their targets, leading to changes in biological processes . They serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
Biochemical Pathways
Aminopyridines are known to affect various biochemical processes due to their interaction with different biological targets .
Pharmacokinetics
Aminopyridines are known to be readily absorbed through the skin and the gastrointestinal tract, and they are widely distributed in the body, including the brain .
Result of Action
Aminopyridines are known to be acutely toxic compounds, and part of this toxic response may be due to their ability to block k+ channels, causing, among other effects, convulsions or seizures .
Action Environment
Aminopyridines are known to be harmful to public health and the environment by destroying ozone in the upper atmosphere .
Biochemical Analysis
Biochemical Properties
It is known that aminopyridines, a class of chemicals to which 5-Aminopyridine-2-thiol belongs, are used in the synthesis of various biological molecules . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
Thiol drugs have been found to inhibit SARS-2-S binding to ACE2 and virus infection, suggesting potential antiviral properties
Molecular Mechanism
Aminopyridines are known for their role in the synthesis of diverse biological molecules
Properties
IUPAC Name |
5-amino-1H-pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWJNUZWLWRDON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.